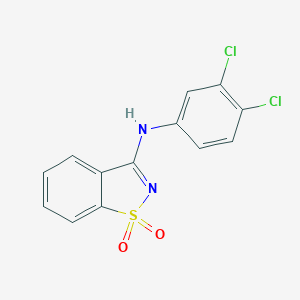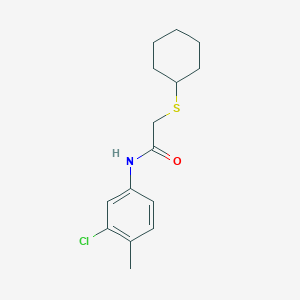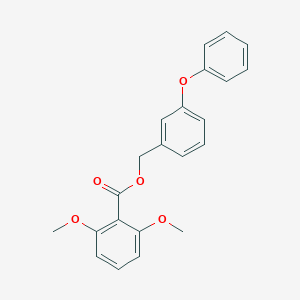
N-(3,4-dichlorophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine, commonly known as DCDT, is a synthetic organic compound that has been extensively studied for its potential applications in various fields of science. DCDT is a heterocyclic compound that contains a benzisothiazole ring and a dichlorophenyl group, which makes it a potent antimicrobial and antifungal agent.
科学的研究の応用
DCDT has been extensively studied for its potential applications in various fields of science. In microbiology, DCDT has been shown to have potent antimicrobial and antifungal properties. It has been tested against various pathogenic bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, and has been found to be effective in inhibiting their growth. DCDT has also been tested for its potential use as a disinfectant in hospitals and other healthcare settings.
In chemistry, DCDT has been used as a reagent in the synthesis of various organic compounds. It has been shown to be a useful reagent for the synthesis of thiazoles, benzisothiazoles, and other heterocyclic compounds.
In pharmacology, DCDT has been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. DCDT has also been tested for its potential use as an anti-inflammatory agent.
作用機序
The mechanism of action of DCDT is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. DCDT has been shown to bind to the cell membrane of bacteria and fungi, causing leakage of intracellular contents and ultimately leading to cell death.
Biochemical and Physiological Effects:
DCDT has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that DCDT can be irritating to the skin and eyes, and precautions should be taken when handling it.
実験室実験の利点と制限
One of the major advantages of DCDT is its broad-spectrum antimicrobial and antifungal properties. It has been shown to be effective against a wide range of pathogenic microorganisms, making it a potentially useful tool for laboratory experiments. Additionally, DCDT is relatively easy to synthesize and is readily available.
One of the limitations of DCDT is that its mechanism of action is not fully understood. This makes it difficult to predict its efficacy against different microorganisms and to optimize its use in laboratory experiments. Additionally, while DCDT is generally considered safe for use in laboratory experiments, it is important to take precautions when handling it due to its potential irritant properties.
将来の方向性
There are several future directions for research on DCDT. One area of interest is the development of more effective antimicrobial and antifungal agents based on the structure of DCDT. Another area of interest is the study of the potential use of DCDT as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of DCDT and to optimize its use in laboratory experiments.
合成法
DCDT can be synthesized by reacting 3,4-dichloroaniline with 1,1-dioxide-1,2-benzisothiazole in the presence of a base such as sodium hydroxide. The reaction takes place at a temperature range of 80-100°C, and the product is obtained in high yield and purity. The synthesis of DCDT is a straightforward process that can be easily scaled up for industrial applications.
特性
製品名 |
N-(3,4-dichlorophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine |
|---|---|
分子式 |
C13H8Cl2N2O2S |
分子量 |
327.2 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-10-6-5-8(7-11(10)15)16-13-9-3-1-2-4-12(9)20(18,19)17-13/h1-7H,(H,16,17) |
InChIキー |
OVUIIQPNLKOWSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)